molecular formula C16H17N3O3S B3728716 N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE

N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3728716
M. Wt: 331.4 g/mol
InChI Key: FPGJASXLCUUQHE-UHFFFAOYSA-N
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Description

N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a phenolic hydroxyl group, which is known for its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazoline intermediate with a thiol reagent.

    Attachment of the Acetamide Moiety: This can be done through acylation reactions using acyl chlorides or anhydrides.

    Hydroxylation of the Phenyl Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and purity. This could include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or acylated phenolic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
  • N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]PROPIONAMIDE

Uniqueness

N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific substitution pattern and the presence of both a phenolic hydroxyl group and a quinazoline core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-11-5-3-4-10(8-11)17-14(21)9-23-16-18-13-7-2-1-6-12(13)15(22)19-16/h3-5,8,20H,1-2,6-7,9H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGJASXLCUUQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-HYDROXYPHENYL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE

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